Cas no 2228840-03-5 (2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one)

2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 2228840-03-5
- 2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one
- EN300-1979536
- 2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one
-
- インチ: 1S/C9H9ClN2O3/c1-5(11)9(13)7-4-6(12(14)15)2-3-8(7)10/h2-5H,11H2,1H3
- InChIKey: FLMGQFOFUBQJCK-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C(C(C)N)=O)[N+](=O)[O-]
計算された属性
- 精确分子量: 228.0301698g/mol
- 同位素质量: 228.0301698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 88.9Ų
2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979536-2.5g |
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one |
2228840-03-5 | 2.5g |
$2295.0 | 2023-06-03 | ||
Enamine | EN300-1979536-0.25g |
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one |
2228840-03-5 | 0.25g |
$1078.0 | 2023-06-03 | ||
Enamine | EN300-1979536-0.1g |
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one |
2228840-03-5 | 0.1g |
$1031.0 | 2023-06-03 | ||
Enamine | EN300-1979536-0.5g |
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one |
2228840-03-5 | 0.5g |
$1124.0 | 2023-06-03 | ||
Enamine | EN300-1979536-10.0g |
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one |
2228840-03-5 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1979536-0.05g |
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one |
2228840-03-5 | 0.05g |
$983.0 | 2023-06-03 | ||
Enamine | EN300-1979536-5.0g |
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one |
2228840-03-5 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1979536-1.0g |
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one |
2228840-03-5 | 1g |
$1172.0 | 2023-06-03 |
2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one 関連文献
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-oneに関する追加情報
2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one
The compound 2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one (CAS No: 2228840-03-5) is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a ketone group, all attached to a phenyl ring system. The presence of these functional groups makes it a versatile molecule with potential for further chemical modifications and applications in drug design.
Recent studies have highlighted the importance of nitrophenyl derivatives in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents. The nitro group in this compound is known to exhibit strong electron-withdrawing properties, which can significantly influence the electronic environment of the molecule and enhance its reactivity in various biochemical pathways. Additionally, the amino group provides nucleophilic sites for further chemical reactions, making this compound a valuable intermediate in organic synthesis.
One of the most notable advancements in the study of 2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one involves its role as a precursor in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can be effectively used to synthesize derivatives with potent anti-proliferative activity against various cancer cell lines. For instance, recent experiments have shown that certain analogs derived from this compound exhibit selective cytotoxicity towards breast and colon cancer cells, making them promising candidates for further preclinical studies.
The synthesis of 2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one typically involves multi-step organic reactions, including nucleophilic substitution and oxidation processes. The use of advanced catalytic systems has significantly improved the yield and purity of this compound, making it more accessible for large-scale production. Moreover, green chemistry principles have been increasingly applied in its synthesis to minimize environmental impact and reduce waste generation.
In terms of pharmacokinetics, this compound has shown moderate solubility in aqueous solutions, which is a critical factor for its potential use as an orally administered drug. However, ongoing research is focused on improving its bioavailability through structural modifications and formulation strategies. For example, researchers are exploring the use of lipid-based delivery systems to enhance the absorption and distribution of this compound within the body.
The toxicological profile of 2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one has also been a subject of recent investigations. Studies conducted on animal models have indicated that while the compound exhibits significant anti-cancer activity, it also demonstrates some toxicity at higher doses. These findings underscore the importance of optimizing dosing regimens and identifying potential biomarkers for early detection of adverse effects.
Looking ahead, the future of 2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one lies in its potential as a lead compound for drug discovery programs targeting various diseases, including neurodegenerative disorders and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives with enhanced therapeutic profiles.
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